Mirabegron (m5)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mirabegron is a medication used to treat overactive bladder . Its benefits are similar to antimuscarinic medication such as solifenacin or tolterodine . It is also used to treat neurogenic detrusor overactivity (NDO), a bladder dysfunction related to neurological impairment, in children ages three years and older .

Molecular Structure Analysis

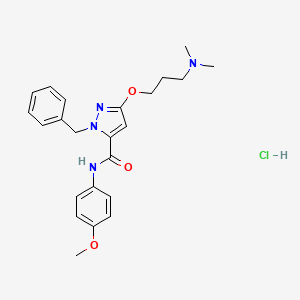

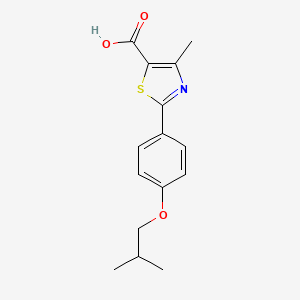

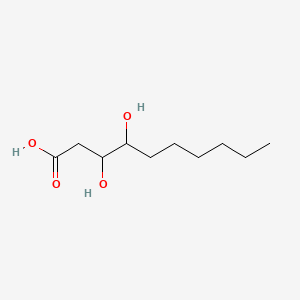

The molecular structure of Mirabegron is complex with multiple functional groups . The IUPAC name for Mirabegron is 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide .Chemical Reactions Analysis

While specific chemical reactions involving Mirabegron are not detailed in the search results, it is known that Mirabegron is metabolized in the liver via direct glucuronidation, amide hydrolysis, and minimal oxidative metabolism in vivo by CYP2D6 and CYP3A4 .Physical And Chemical Properties Analysis

Mirabegron has a molecular formula of C21H24N4O2S and a molecular weight of 396.51 . It is soluble in DMSO .科学的研究の応用

Increasing Brown Fat Activity and Insulin Sensitivity : Chronic mirabegron treatment enhances brown adipose tissue (BAT) activity, raises resting energy expenditure, and improves metabolic markers such as high-density lipoprotein (HDL) cholesterol and insulin sensitivity in healthy women (O'mara et al., 2020).

Improving Glucose Homeostasis in Obese Humans : Treatment with mirabegron in obese, insulin-resistant humans led to improved oral glucose tolerance, reduced hemoglobin A1c levels, improved insulin sensitivity, and better β-cell function. This suggests potential applications in managing diabetes and obesity-related metabolic disorders (Finlin et al., 2020).

Potential Cardiovascular Risks : Mirabegron was found to exacerbate atherosclerosis by activating brown fat-mediated lipolysis. This raises concerns about its use in patients with cardiovascular diseases, highlighting the need for careful evaluation in such populations (Sui et al., 2019).

Cardiovascular Safety : A systematic review of clinical studies suggests that mirabegron has a comparable cardiovascular safety profile to antimuscarinic agents used for treating overactive bladder syndrome. This supports its use as a therapeutic alternative (Rosa et al., 2016).

Efficacy and Tolerability in Older Patients : Mirabegron has been shown to be effective and well-tolerated in older patients with overactive bladder, suggesting its suitability for this demographic (Wagg et al., 2014).

Metabolic Effects in Obesity : In mice with diet-induced obesity, mirabegron treatment was associated with decreased inflammation and improved metabolism. This effect was linked to increased energy expenditure via BAT activation (da Silva et al., 2021).

Pharmacokinetics and Drug Interactions : Mirabegron's metabolic pathway suggests the potential for pharmacokinetic interactions with other drugs, though it is generally well-tolerated. This necessitates caution regarding drug interactions, especially in patients on multiple medications (Tyagi et al., 2011).

Effect on Bladder Function in Chronic Bladder Ischemia : In a rat model of chronic ischemia-related bladder dysfunction, mirabegron treatment protected bladder function and morphology, reducing bladder hyperactivity. This suggests its potential use in treating chronic ischemia-related bladder dysfunction (Sawada et al., 2013).

作用機序

Safety and Hazards

Mirabegron is contraindicated in patients with severe uncontrolled hypertension . Common side effects include high blood pressure, headaches, and urinary tract infections . Other significant side effects include urinary retention, irregular heart rate, and angioedema . It may cause harm to breast-fed children .

将来の方向性

Mirabegron is being explored for its utility in metabolic disorders . It has the potential to increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by Mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .

特性

IUPAC Name |

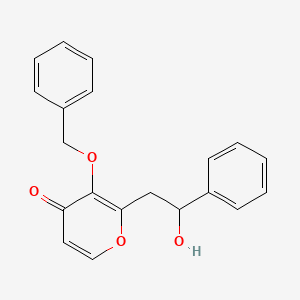

N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-14(21)20-17-9-7-15(8-10-17)11-12-19-13-18(22)16-5-3-2-4-6-16/h2-10,18-19,22H,11-13H2,1H3,(H,20,21)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOINTNYDAYENZ-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)CCNC[C@@H](C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365244-63-8 |

Source

|

| Record name | YM-538852 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YM-538852 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI8N2779MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[bicyclo[3.1.0]hexane-6,2-oxirane], 3-(1-propenyl)- (9CI)](/img/no-structure.png)